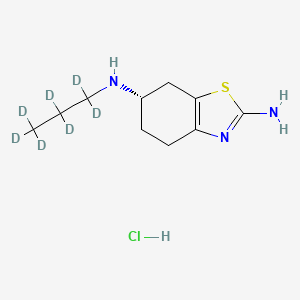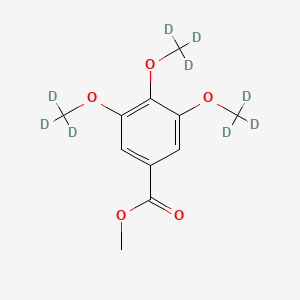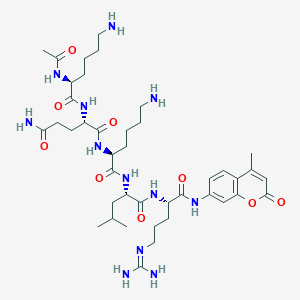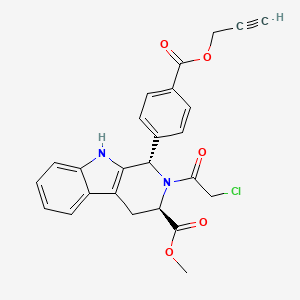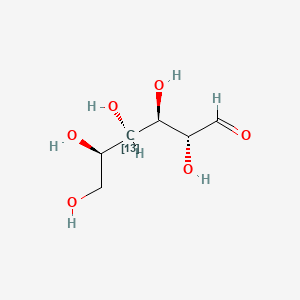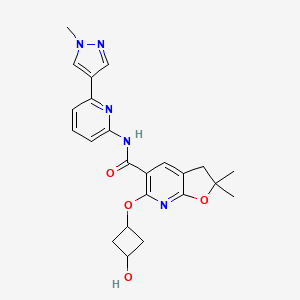
Irak4-IN-25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Irak4-IN-25 is a potent inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), a serine/threonine kinase that plays a crucial role in the signaling pathways of the innate immune system. IRAK4 is involved in the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are essential for the production of pro-inflammatory cytokines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Irak4-IN-25 involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common synthetic route includes the use of imidazolo[1,2-b]pyridazine-3-yl and pyrazolo[1,5-a]pyrimidin-3-yl derivatives . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Irak4-IN-25 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated compounds .
Applications De Recherche Scientifique
Irak4-IN-25 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in research on immune response and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, autoimmune disorders, and certain cancers
Industry: Utilized in the development of new drugs and therapeutic agents.
Mécanisme D'action
Irak4-IN-25 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as NF-κB and MAPK. As a result, the production of pro-inflammatory cytokines is reduced, leading to decreased inflammation and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
KT-474: A potent IRAK4 degrader that uses proteolysis-targeting chimeras (PROTACs) technology.
PF-06650833: An IRAK4 kinase inhibitor with similar inhibitory effects.
Emavusertib: Another IRAK4 inhibitor currently in clinical trials.
Uniqueness
Irak4-IN-25 is unique due to its high specificity and potency in inhibiting IRAK4. Unlike some other inhibitors, it does not exhibit significant off-target effects, making it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C23H25N5O4 |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
6-(3-hydroxycyclobutyl)oxy-2,2-dimethyl-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-3H-furo[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C23H25N5O4/c1-23(2)10-13-7-17(22(27-21(13)32-23)31-16-8-15(29)9-16)20(30)26-19-6-4-5-18(25-19)14-11-24-28(3)12-14/h4-7,11-12,15-16,29H,8-10H2,1-3H3,(H,25,26,30) |
Clé InChI |
ATVTUVKVZSYFBE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=CC(=C(N=C2O1)OC3CC(C3)O)C(=O)NC4=CC=CC(=N4)C5=CN(N=C5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


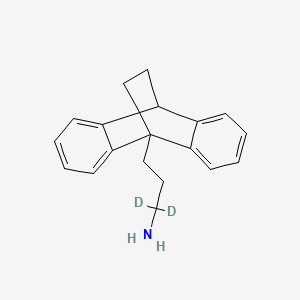
![(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B15139909.png)
![1-[(2R,3S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139915.png)
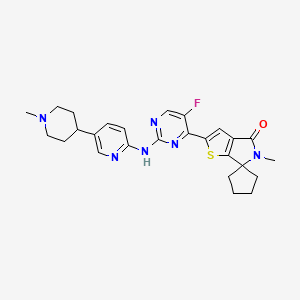
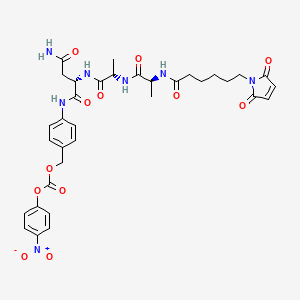
![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;hydrochloride](/img/structure/B15139933.png)
